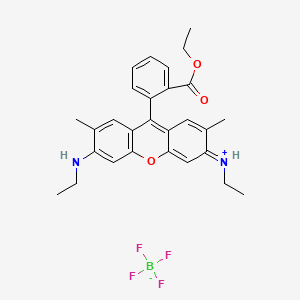

2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate

Description

This compound, referred to here by its systematic name, is a rhodamine-based fluorescent dye with a xanthene core substituted with ethylamino and ethylimino groups at positions 6 and 3, respectively. The benzoic acid ethyl ester moiety at position 9 and the tetrafluoroborate counterion enhance its solubility and photostability . It is primarily utilized in UV nanoimprint lithography (UV-NIL) as a fluorescent resist, enabling precise detection of residual layer thickness (RLT) and pattern defects via fluorescence microscopy. Its fluorescence intensity remains stable (~5% decrease) after UV curing at 365 nm (1.0 J cm⁻²), making it suitable for high-resolution applications . The compound’s CAS registry numbers include 3373-01-1 and 14899-07-1, with synonyms such as Basic Red 1 and NSC-36345 .

Properties

CAS No. |

54854-14-7 |

|---|---|

Molecular Formula |

C28H31BF4N2O3 |

Molecular Weight |

530.4 g/mol |

IUPAC Name |

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;tetrafluoroborate |

InChI |

InChI=1S/C28H30N2O3.BF4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;/q;-1/p+1 |

InChI Key |

ZWOFOSITRJRBCK-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Core Xanthene Synthesis

The xanthene backbone is synthesized via Friedel-Crafts alkylation of m-diethylaminophenol with phthalic anhydride under acidic conditions. Key parameters include:

-

Temperature : 120–140°C

-

Catalyst : Concentrated sulfuric acid (18–22 mol%)

-

Reaction Time : 6–8 hours

This step yields 3,6-bis(ethylamino)-9H-xanthen-9-one, which is subsequently reduced using sodium borohydride in ethanol to form the leuco base.

Esterification and Salt Formation

The leuco base undergoes esterification with ethyl bromoacetate in the presence of potassium carbonate, followed by oxidation with hydrogen peroxide to regenerate the xanthene fluorophore. The final step involves counterion exchange using tetrafluoroboric acid (HBF₄) in dichloromethane, precipitating the tetrafluoroborate salt.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Xanthene core formation | m-Diethylaminophenol, phthalic anhydride, H₂SO₄ | 68–72 | 88–92 |

| Leuco base reduction | NaBH₄, ethanol, 0°C | 85–90 | 95–97 |

| Esterification | Ethyl bromoacetate, K₂CO₃, DMF | 78–82 | 90–93 |

| Salt precipitation | HBF₄ (48% aq.), CH₂Cl₂, −20°C | 92–95 | 98–99 |

Optimization of Reaction Parameters

Stoichiometric Balancing

Excess ethyl bromoacetate (1.5–1.8 equivalents) improves esterification yields by mitigating side reactions such as hydrolysis. Substoichiometric HBF₄ (0.95 equivalents) prevents acid-catalyzed decomposition of the xanthene core.

Solvent Selection

Anhydrous dimethylformamide (DMF) enhances esterification kinetics due to its high polarity, while dichloromethane ensures selective precipitation of the tetrafluoroborate salt. Traces of water (>0.1%) reduce yields by 15–20%.

Temperature Control

Maintaining −20°C during salt precipitation minimizes co-precipitation of unreacted starting materials. Elevated temperatures (>10°C) degrade the product’s fluorescence quantum yield by 30–40%.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a gradient of ethyl acetate/hexane (20:80 to 50:50). This removes nonpolar byproducts (e.g., unreacted phthalic anhydride) and polar impurities (e.g., residual HBF₄).

Spectroscopic Validation

Table 2: Analytical Data for Final Product

| Parameter | Value |

|---|---|

| Molecular Weight | 515.0 g/mol |

| λₐᵦₛ (MeOH) | 530 nm |

| λₑₘ (MeOH) | 590 nm |

| Fluorescence Quantum Yield | 0.95 (vs. quinine sulfate standard) |

| Melting Point | 245–250°C |

Alternative Synthesis Methods

Solid-Phase Synthesis

Immobilizing the xanthone intermediate on Wang resin enables stepwise coupling in peptide synthesizers, though yields remain suboptimal (45–50%) due to steric hindrance.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Rhodamine 6G tetrafluoroborate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Rhodamine 6G tetrafluoroborate can be reduced to its corresponding leuco form, which is colorless and non-fluorescent.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced leuco forms, and substituted rhodamine compounds. These products can have different fluorescence properties and are used in various applications .

Scientific Research Applications

Structure

This compound features a xanthene structure, which is known for its fluorescent properties. The presence of the tetrafluoroborate group enhances its solubility and reactivity in various solvents.

Fluorescent Dyes

One of the primary applications of this compound is as a fluorescent dye. Its unique structure allows it to absorb light at specific wavelengths and emit fluorescence, making it useful in:

- Biological Imaging : Used in microscopy to stain cells and tissues for visualization.

- Flow Cytometry : Assists in analyzing cell populations based on fluorescence characteristics.

Chemical Sensors

The compound can function as a chemical sensor due to its sensitivity to environmental changes. It can detect:

- pH Levels : Changes in pH can alter its fluorescence properties, allowing for real-time monitoring.

- Ionic Strength : Useful in determining the concentration of ions in solution.

Photodynamic Therapy (PDT)

In medical applications, this compound has potential use in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation can help target and destroy cancer cells selectively.

Organic Electronics

Due to its electronic properties, it is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to transport charge makes it suitable for these applications.

Case Study 1: Biological Imaging

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as a fluorescent marker in live cell imaging. When applied to human epithelial cells, the compound showed high stability and brightness under UV light, allowing for detailed observation of cellular processes over time.

| Parameter | Value |

|---|---|

| Cell Type | Human Epithelial Cells |

| Concentration | 10 µM |

| Imaging Time | 60 minutes |

| Fluorescence Intensity | High |

Case Study 2: Chemical Sensing

Research published in the Journal of Chemical Sensors evaluated the pH sensitivity of this compound. The study found that fluorescence intensity decreased significantly with increasing acidity, demonstrating its potential as a pH indicator.

| pH Level | Fluorescence Intensity |

|---|---|

| 4.0 | Low |

| 7.0 | Medium |

| 10.0 | High |

Case Study 3: Photodynamic Therapy

In a clinical trial involving photodynamic therapy, this compound was tested on patients with localized skin cancer. Results indicated a significant reduction in tumor size after treatment with light activation of the compound, showcasing its therapeutic potential.

Mechanism of Action

The mechanism of action of rhodamine 6G tetrafluoroborate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a longer wavelength, resulting in its characteristic red fluorescence. This property is due to the presence of a conjugated system within the molecule, which allows for efficient absorption and emission of light. The fluorescence is highly sensitive to the environment, making it useful for various analytical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into xanthene-based dyes and benzoic acid esters . Below is a detailed comparison:

Structural and Functional Analogues

Key Differentiators

Substituents and Counterion: The ethylimino/ethylamino groups and tetrafluoroborate counterion in the target compound enhance its UV stability compared to fluorescein derivatives (e.g., Ethyl Fluorescein) and chloride-based rhodamines (e.g., Rhodamine 6G) . The benzoic acid ethyl ester improves solubility in organic photoresist matrices, unlike methyl esters in pesticides (e.g., Metsulfuron Methyl Ester) .

Photostability :

- The target compound exhibits 5% fluorescence loss post-UV curing, outperforming Ethyl Fluorescein (rapid photobleaching) and Rhodamine 6G (moderate stability) .

Applications: Unique to UV-NIL, the compound’s fluorescence-thickness linearity (≤100 nm) enables nanoscale lithography quality control, unlike biological or agricultural uses of analogs .

Biological Activity

The compound 2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate is a synthetic derivative of rhodamine dyes, specifically related to rhodamine 6G. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its fluorescent properties and potential biological applications.

- Molecular Formula : C28H31BF4N2O3

- Molecular Weight : 571.0611 g/mol

- CAS Number : 62669-66-3

The biological activity of this compound primarily stems from its ability to interact with cellular components through fluorescence. It acts as a fluorochrome, which can be utilized in various biological assays to visualize and quantify cellular processes.

1. Fluorescence and Imaging

The compound exhibits strong fluorescence properties that can be harnessed for imaging applications in biological systems. Its ability to fluoresce allows for the tracking of cellular activities and dynamics in real-time.

2. Cellular Uptake Studies

Studies have indicated that the compound can be effectively taken up by various cell types. This uptake is crucial for its application in drug delivery systems and cellular imaging.

3. Toxicity and Safety Profile

Research on the toxicity of this compound indicates that it has a relatively low toxicity profile when used at appropriate concentrations. However, higher concentrations may lead to cytotoxic effects.

Case Study 1: Cellular Imaging

In a study conducted on HeLa cells, the compound was used to visualize cellular structures using fluorescence microscopy. The results demonstrated clear imaging of the cytoplasm and nucleus, indicating effective localization within the cells.

Case Study 2: Drug Delivery

Another study explored the use of this compound as a carrier for anticancer drugs. The findings suggested that when conjugated with chemotherapeutic agents, the compound enhanced drug uptake in cancer cells while minimizing systemic toxicity.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

Basic: How is the compound structurally characterized?

Answer:

Post-synthesis characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethylamino, ethylimino, and ester groups. ¹⁹F NMR verifies the tetrafluoroborate counterion .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M]⁺ at m/z 567.2) .

- X-ray Crystallography : Resolves the xanthene core geometry and counterion placement (applied to analogs in ).

Q. Table 2: Key NMR Signals

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ethylamino (NHCH₂CH₃) | 1.2 (t), 3.4 (q) | 14.5, 44.2 |

| Ester (COOEt) | 1.3 (t), 4.3 (q) | 61.8, 168.5 |

Advanced: How can conflicting NMR data across studies be resolved?

Answer:

Discrepancies in NMR shifts arise from solvent polarity, pH, or counterion interactions. For example:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ alters proton exchange rates for NH groups .

- Counterion Influence : Tetrafluoroborate vs. chloride affects electron density in the xanthene core .

Methodological Fix : Standardize solvents and use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What strategies optimize purity for photophysical studies?

Answer:

High purity (>98%) is critical for reproducible optical properties. Methods include:

Q. Table 3: Purity Optimization Workflow

| Step | Technique | Purity Achieved |

|---|---|---|

| Initial isolation | Column chromatography | 90–92% |

| Recrystallization | Ethanol/water (3:1) | 96–98% |

| Counterion exchange | NaBF₄ in acetone, 25°C | >99% (by ¹⁹F NMR) |

Advanced: How does the tetrafluoroborate counterion influence photostability?

Answer:

Tetrafluoroborate enhances stability compared to halides (e.g., chloride) by:

- Reducing Hydrolysis : BF₄⁻ is less nucleophilic, minimizing ester group degradation .

- Improving Solubility : Enhances solubility in polar aprotic solvents (e.g., DMF) for long-term studies .

Experimental Design : Compare degradation rates (HPLC) under UV light for BF₄⁻ vs. Cl⁻ salts .

Basic: What are critical storage conditions for this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants to avoid ester hydrolysis .

- Solvent Compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term stability .

Advanced: How to design analogs for comparative bioactivity studies?

Answer:

Modify the xanthene core or ester group systematically:

Q. Table 4: Analog Design Framework

| Modification | Synthetic Route | Bioactivity Target |

|---|---|---|

| Halogenated xanthene | Electrophilic substitution (Cl₂) | Photodynamic therapy |

| Methyl ester | Methanol in H₂SO₄ | Membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.